
(2-Methoxyphenyl)(4-methoxyphenyl)methanol
説明
(2-Methoxyphenyl)(4-methoxyphenyl)methanol is a useful research compound. Its molecular formula is C15H16O3 and its molecular weight is 244.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Asymmetric Synthesis of α-Hydroxy Esters : The derivative (S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol has been synthesized and evaluated as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters. This indicates its use in enhancing the production of specific, optically active compounds (Jung, Ho, & Kim, 2000).
Crystal Structure Analysis : The structure of (4-Methoxyphenyl)diphenylmethanol and its ability to form centrosymmetric tetramers through hydrogen bonding has been studied. Such analyses are crucial in understanding molecular interactions and crystal engineering (Patterson, Glidewell, & Ferguson, 1998).
Synthesis of Hexahydro-1H-furo[3,4-c]pyran Derivatives : A derivative of this compound has been used in the novel synthesis of cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives via Prins cyclization, indicating its role in the synthesis of complex organic molecules (Reddy et al., 2012).
Catalyzed Reactions for Polysubstituted Cyclopentenes : Bis(4-methoxyphenyl)methanol has been used in BF3·OEt2-catalyzed reactions to transform into polysubstituted cyclopentenes, suggesting its utility in organic synthesis and catalysis (Yao, Shi, & Shi, 2009).
Proton Exchange Membranes : Methoxyphenyl groups derived from the compound have been incorporated into copoly(arylene ether sulfone)s, which, after certain modifications, showed potential as proton exchange membranes in fuel cell applications due to their high proton conductivity and low methanol permeability (Wang et al., 2012).
Organophosphorus Compounds Synthesis : The reaction of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide (a derivative) with aromatic dihydroxy compounds has been studied, indicating its role in the synthesis of organophosphorus compounds (Shabana, Osman, & Atrees, 1994).
特性
IUPAC Name |
(2-methoxyphenyl)-(4-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2/h3-10,15-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTCHFCMZOXVNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



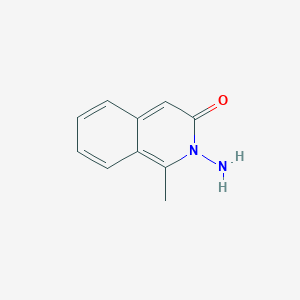
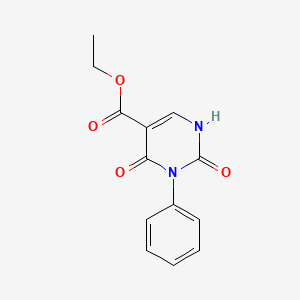
![3-(Morpholin-4-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7778568.png)
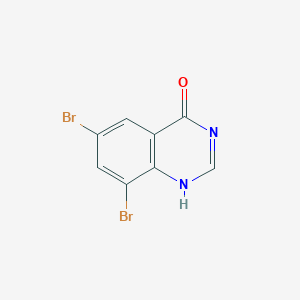
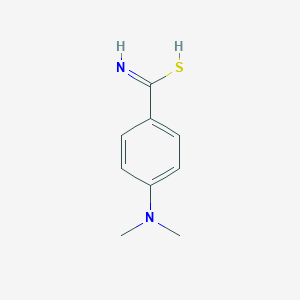

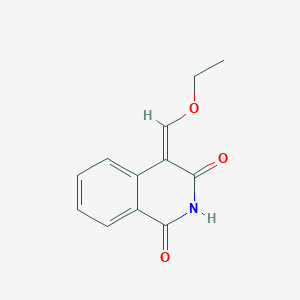

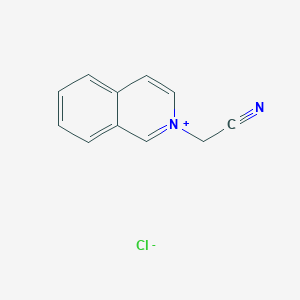
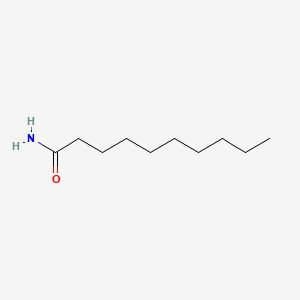
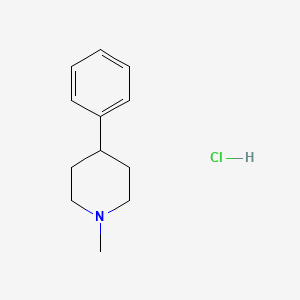
![[3-Phenyl-2-(phenylsulfanyl)prop-2-EN-1-YL]benzene](/img/structure/B7778638.png)
![Methyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate](/img/structure/B7778642.png)